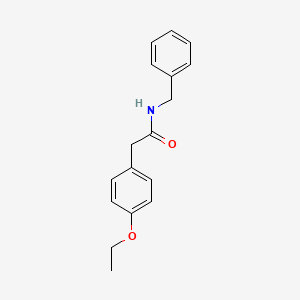
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide, also known as FTC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. FTC belongs to the class of hydrazinecarbothioamide derivatives and has been extensively studied for its biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. One study showed that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves the reaction of 4-methyl-7-hydroxychromone-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furoyl hydrazine to form the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with carbon disulfide and sodium hydroxide.
Applications De Recherche Scientifique
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(furan-2-carbonylamino)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-14(20)23-13-8-10(4-5-11(9)13)17-16(24)19-18-15(21)12-3-2-6-22-12/h2-8H,1H3,(H,18,21)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVOGSBMJLAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylcarbonyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)






![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)